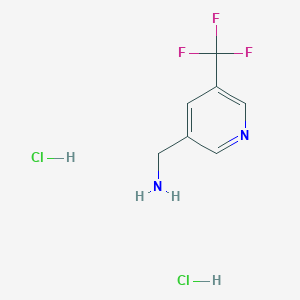
5-溴-N-甲基吡啶-3-胺
描述
5-Bromo-N-methylpyridin-3-amine is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol. It is a brominated derivative of N-methylpyridin-3-amine, featuring a bromine atom at the 5-position of the pyridine ring and a methyl group at the nitrogen atom of the pyridine ring
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with boronic acids in the presence of a palladium catalyst and a base. This method is widely used due to its mild reaction conditions and high efficiency.
Industrial Production Methods: The industrial production of 5-bromo-N-methylpyridin-3-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: 5-Bromo-N-methylpyridin-3-amine can undergo oxidation reactions to form various oxidized products, such as N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-methylpyridin-3-amine.
Substitution: The bromine atom in 5-bromo-N-methylpyridin-3-amine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
5-Methylpyridin-3-amine: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学研究应用
5-Bromo-N-methylpyridin-3-amine has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of brominated pyridines on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that this compound is used in the synthesis of novel pyridine derivatives . These derivatives could potentially interact with various biological targets, depending on their specific structures and functional groups.
Mode of Action
The mode of action of 5-bromo-N-methylpyridin-3-amine is primarily through its role as a precursor in the synthesis of novel pyridine derivatives . The compound can undergo Suzuki cross-coupling reactions with several arylboronic acids to produce these derivatives . The resulting pyridine derivatives can then interact with their respective biological targets, leading to various biochemical changes.
Result of Action
The compound’s derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities . For instance, one of the derivatives, compound 4b, exhibited significant lysis activity against clot formation in human blood .
生化分析
Biochemical Properties
5-Bromo-N-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of novel pyridine derivatives. It interacts with enzymes and proteins through binding interactions that can influence the activity of these biomolecules. For instance, it has been used in Suzuki cross-coupling reactions to produce pyridine derivatives, which have shown biological activities such as anti-thrombolytic and biofilm inhibition properties . The compound’s interactions with enzymes involved in these reactions highlight its importance in biochemical synthesis and potential therapeutic applications.
Cellular Effects
The effects of 5-Bromo-N-methylpyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit biofilm formation and exhibit haemolytic activities, indicating its potential impact on cellular health and disease prevention . The compound’s ability to modulate these cellular processes underscores its significance in biochemical research and potential therapeutic applications.
Molecular Mechanism
At the molecular level, 5-Bromo-N-methylpyridin-3-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound has been shown to interact with arylboronic acids in Suzuki cross-coupling reactions, resulting in the formation of novel pyridine derivatives with biological activities . These interactions highlight the compound’s role in modulating biochemical pathways and its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-N-methylpyridin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a valuable tool in biochemical research . Its stability and potential degradation products must be carefully monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Bromo-N-methylpyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-thrombolytic and biofilm inhibition properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in biomedical research.
Metabolic Pathways
5-Bromo-N-methylpyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism and overall biochemical processes . By modulating enzyme activity and metabolic flux, 5-Bromo-N-methylpyridin-3-amine can influence the production and utilization of metabolites, highlighting its potential as a metabolic regulator.
Transport and Distribution
Within cells and tissues, 5-Bromo-N-methylpyridin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-N-methylpyridin-3-amine can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . By influencing its localization, these mechanisms can modulate the compound’s interactions with biomolecules and its overall biochemical effects.
相似化合物的比较
5-Bromo-N-methylpyridin-3-amine is similar to other brominated pyridines, such as 2-bromo-N-methylpyridin-3-amine and 3-bromo-N-methylpyridin-2-amine. These compounds share structural similarities but differ in the position of the bromine atom and the methyl group on the pyridine ring. The uniqueness of 5-bromo-N-methylpyridin-3-amine lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
5-bromo-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQZNDQSCOUIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717794 | |
| Record name | 5-Bromo-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873383-06-3 | |
| Record name | 5-Bromo-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B1396158.png)


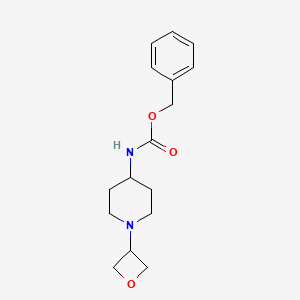
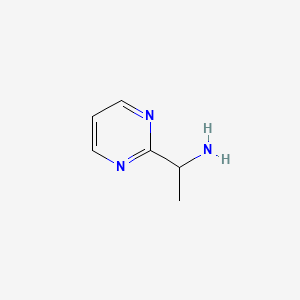
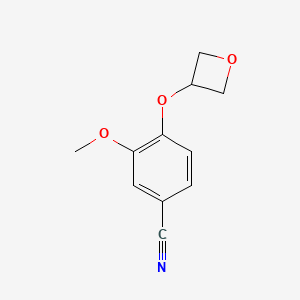
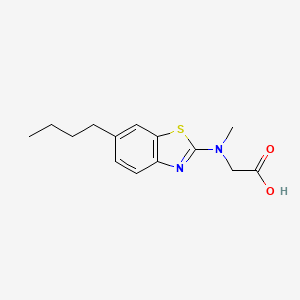
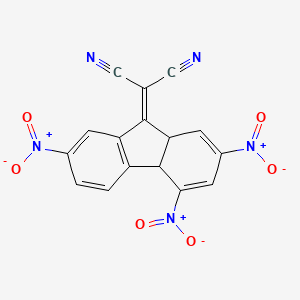
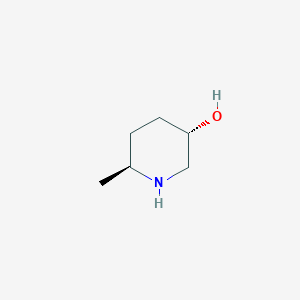
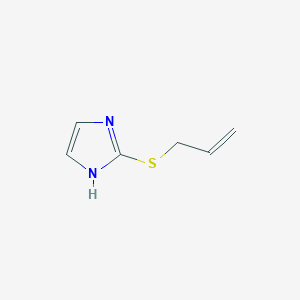
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)

